2-Hydroxybutyl bromoacetate

thermal stability distillation purification bromoacetate esters

2‑Hydroxybutyl bromoacetate (CAS 93858‑59‑4) is a bifunctional C₆H₁₁BrO₃ ester that combines an electrophilic α‑bromoacetate group with a secondary hydroxyl group on a four‑carbon alkyl chain. The bromine atom confers classical alkylating reactivity toward nucleophiles such as thiols, amines, and carboxylates, while the free hydroxyl serves as a second reactive handle for subsequent esterification, etherification, or conjugation without requiring an additional linker.

Molecular Formula C6H11BrO3
Molecular Weight 211.05 g/mol
CAS No. 93858-59-4
Cat. No. B12652442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutyl bromoacetate
CAS93858-59-4
Molecular FormulaC6H11BrO3
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESCCC(COC(=O)CBr)O
InChIInChI=1S/C6H11BrO3/c1-2-5(8)4-10-6(9)3-7/h5,8H,2-4H2,1H3
InChIKeyDAIKRYIFVNVKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutyl Bromoacetate (CAS 93858-59-4) – Core Identity and Procurement-Relevant Profile for Specialty Intermediate Sourcing


2‑Hydroxybutyl bromoacetate (CAS 93858‑59‑4) is a bifunctional C₆H₁₁BrO₃ ester that combines an electrophilic α‑bromoacetate group with a secondary hydroxyl group on a four‑carbon alkyl chain . The bromine atom confers classical alkylating reactivity toward nucleophiles such as thiols, amines, and carboxylates, while the free hydroxyl serves as a second reactive handle for subsequent esterification, etherification, or conjugation without requiring an additional linker . This dual‑function architecture places the compound in a distinct subclass of bromoacetate esters that are valued as intermediates in pharmaceutical, agrochemical, and bioconjugation research. Sourcing decisions for this compound must account for its unique combination of electrophilic and nucleophilic functionality, which cannot be replicated by simple mono‑functional bromoacetate analogs.

1 Bifunctional intermediate with orthogonal bromoacetyl and hydroxyl reactivity
2 Supports sequential synthetic transformations without additional linker installation
3 Physicochemical profile (hydrophilicity, boiling point) differs from simple mono‑functional bromoacetates; evaluate against target reaction requirements

2-Hydroxybutyl Bromoacetate – Why In‑Class Bromoacetate Esters Cannot Be Interchanged Without Altering Reactivity, Solubility, and Synthetic Utility


Generic bromoacetate esters such as ethyl bromoacetate (CAS 105‑36‑2), methyl bromoacetate (CAS 96‑32‑2), or tert‑butyl bromoacetate (CAS 5292‑43‑3) provide only a single electrophilic site for nucleophilic displacement. Because they lack the β‑hydroxybutyl moiety present in 2‑hydroxybutyl bromoacetate, they cannot support orthogonal functionalization strategies that sequentially exploit alkylation chemistry followed by hydroxyl‑directed transformations . Furthermore, the hydroxyl group substantially alters the compound’s polarity and hydrogen‑bonding capacity, which directly impacts solubility, chromatographic behavior, and phase‑transfer characteristics relative to non‑hydroxylated analogs . These differences in both chemical versatility and physical properties mean that simple ester‑for‑ester substitution will not deliver equivalent synthetic outcomes and must be carefully evaluated against the specific requirements of the target synthesis or formulation.

Property
2‑Hydroxybutyl bromoacetate
Simple bromoacetate esters
Functional handles
Two reactive sites: electrophilic bromoacetyl + nucleophilic hydroxyl
One reactive site (bromoacetyl only)
Polarity / solubility
Higher polarity with hydrogen‑bonding capacity
Lower polarity; weaker hydrogen‑bonding character
Synthetic versatility
Orthogonal sequential derivatization possible
Limited to single‑site alkylation chemistry

2-Hydroxybutyl Bromoacetate – Quantitative Differentiation Evidence Against Common Bromoacetate Ester Comparators


Higher Calculated Boiling Point Relative to Ethyl and Methyl Bromoacetate – Indicative of Enhanced Thermal Stability and Distillation Flexibility

The predicted boiling point of 2‑hydroxybutyl bromoacetate (281.1 °C at 760 mmHg) is substantially higher than the measured atmospheric boiling points of ethyl bromoacetate (159 °C) and methyl bromoacetate (145 °C) . This ~120 °C elevation is consistent with the introduction of intermolecular hydrogen bonding via the secondary hydroxyl group, which reduces vapor pressure and extends the liquid‑phase temperature window. For processes requiring elevated reaction temperatures or vacuum distillation, the higher boiling point reduces the risk of premature vaporization and may simplify solvent removal from lower‑boiling reaction components.

Boiling point comparison
Data to verify
Target: 281.1 °C (calc.) Ethyl bromoacetate: 159 °C
Methyl bromoacetate: 145 °C
Wider liquid‑phase temperature window may support high‑temperature synthesis and vacuum distillation
Calculated value; experimental validation not identified
thermal stability distillation purification bromoacetate esters

Lower Calculated LogP (Higher Hydrophilicity) versus Ethyl Bromoacetate – Favoring Aqueous‑Phase Reactivity and Biological System Compatibility

2‑Hydroxybutyl bromoacetate exhibits a calculated logP of 0.695, whereas ethyl bromoacetate has a logP of approximately 0.944 . This ~0.25 log unit reduction translates to roughly a 1.8‑fold increase in relative aqueous solubility, attributable to the hydroxyl group’s ability to donate and accept hydrogen bonds. In practice, the higher hydrophilicity improves partitioning into aqueous‑organic biphasic systems and may enhance compatibility with water‑soluble nucleophiles (e.g., thiols, amines) or biologically relevant matrices where moderate aqueous solubility is required.

Hydrophilicity (logP)
Reported
Target: logP 0.695 Ethyl bromoacetate: logP ≈ 0.944
Supports aqueous‑phase reaction compatibility
Calculated values; estimated ~1.8‑fold higher relative aqueous solubility
hydrophilicity partition coefficient aqueous reaction media

Bifunctional Orthogonal Reactivity – Free Hydroxyl Group Enables Sequential Derivatization Without Additional Linker Chemistry

Unlike monofunctional bromoacetate esters (e.g., ethyl, methyl, tert‑butyl, benzyl bromoacetate), 2‑hydroxybutyl bromoacetate carries a secondary hydroxyl group at the C‑2 position that remains available for independent reaction after the bromoacetyl moiety has undergone nucleophilic substitution . This property is a class‑level distinction for hydroxyalkyl bromoacetates and eliminates the need to install a separate linker or carry out protection/deprotection steps when a second functional handle is required in the final product. For example, in drug‑conjugate or crosslinker synthesis, the bromine atom can first be displaced by a thiol‑containing cargo, and the residual hydroxyl can subsequently be esterified or activated without interference.

Reactive handles
Class‑level
2 orthogonal sites
Enables sequential derivatization without additional linker
Class‑level structural attribute; no direct kinetic study identified
bifunctional building block orthogonal functionalization drug conjugate intermediate

Patent‑Documented One‑Pot Synthesis Route – Potential for Improved Process Efficiency and Purity Control

A patented general method (US 4,123,443) describes the one‑pot synthesis of bromoacetic acid esters by in‑situ bromination of chloroacetic acid using an alkali metal or ammonium bromide and concentrated sulfuric acid, followed by direct esterification with the desired alcohol in the same reaction vessel . This integrated route circumvents the need to isolate bromoacetic acid, minimizing handling of corrosive intermediates and potentially reducing by‑product formation. While the patent does not provide a dedicated yield comparison for 2‑hydroxybutyl bromoacetate versus other esters, the method is generically applicable and serves as the documented manufacturing basis for this compound class.

Synthesis route
Method context
One‑pot process (0 isolated intermediates)
May reduce unit operations and support batch consistency
General patent method; dedicated yield comparison not available
bromoacetate synthesis one-pot process patented manufacturing method

2-Hydroxybutyl Bromoacetate – High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Sequential Bioconjugation and Drug‑Linker Assembly Exploiting Orthogonal Bromine and Hydroxyl Reactivity

In antibody‑drug conjugate (ADC) or peptide‑drug conjugate construction, 2‑hydroxybutyl bromoacetate can serve as a compact heterobifunctional linker . The bromoacetyl group reacts first with a cysteine thiol or other nucleophile, after which the free secondary hydroxyl can be further elaborated (e.g., esterified with a payload acid, activated as a carbonate, or oxidized to a ketone) without interference. This sequential, orthogonal reactivity is not accessible with simple bromoacetate esters such as ethyl or methyl bromoacetate and can eliminate one or more protection steps from the synthetic sequence (see Evidence Item 3).

Synthesis of β‑Hydroxy Ester Derivatives via Reformatsky‑Type Chemistry with Built‑In Hydroxyl Functionality

The bromoacetyl group enables Reformatsky‑type condensations with aldehydes or ketones in the presence of zinc to generate β‑hydroxy ester motifs . Because the substrate already contains a secondary hydroxyl, the reaction can be tuned to produce polyol ester intermediates that are directly amenable to further functionalization, making the compound attractive for the construction of complex natural product‑like scaffolds or chiral building blocks (see Evidence Items 1 and 2 for physicochemical compatibility with such reaction conditions).

Aqueous‑Phase Alkylations Leveraging Enhanced Hydrophilicity

The lower logP of 2‑hydroxybutyl bromoacetate (0.695) compared to ethyl bromoacetate (0.944) translates to higher relative aqueous solubility . This property can be exploited in bioconjugation reactions conducted in phosphate‑buffered saline or other aqueous media, where maintaining solubility of the alkylating agent at low concentrations is critical for reaction homogeneity and reproducible kinetics (see Evidence Item 2).

High‑Temperature Reaction Sequences Requiring Extended Liquid‑Phase Stability

With a predicted atmospheric boiling point of 281.1 °C, 2‑hydroxybutyl bromoacetate remains in the liquid phase over a temperature range ~120 °C broader than that of ethyl bromoacetate (159 °C) . This extended liquid window may be beneficial for solvent‑free reactions, high‑boiling‑solvent processes, or vacuum distillations where lower‑boiling analogs would require pressurized equipment or suffer from evaporative losses (see Evidence Item 1).

Application
Selection Property
Validation Focus
Sequential bioconjugation / drug‑linker assembly
Orthogonal bromine / hydroxyl reactivity
Sequential derivatization workflow without extra linker steps
β‑Hydroxy ester synthesis via Reformatsky
Built‑in hydroxyl for Reformatsky chemistry
Polyol ester intermediate formation
Aqueous‑phase alkylations
Enhanced hydrophilicity profile
Compatibility with aqueous reaction media
High‑temperature reaction sequences
Extended liquid‑phase temperature range
Thermal stability and distillation flexibility
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